3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
Overview
Description
D-Ribonolactone: is a carbohydrate derivative belonging to the aldonolactone family. It is a five-membered lactone (γ-lactone) with the molecular formula C5H8O5 and a molecular weight of 148.11 g/mol . This compound is a versatile chiral pool used in the synthesis of various natural products and biologically relevant scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribonolactone can be synthesized from D-ribose through selective anomeric oxidation using bromine. The process involves dissolving D-ribose in water with sodium bicarbonate, followed by the addition of bromine at a controlled temperature to prevent excessive heat . The reaction mixture is then treated with sodium bisulfite to remove any residual bromine, and the product is crystallized from ethanol .
Industrial Production Methods: Industrial production of D-Ribonolactone often involves the use of continuous flow microchannel reactors, which offer advantages such as shorter reaction times and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-ribonate.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Common Reagents and Conditions:
Oxidation: Bromine in aqueous solution, followed by sodium bisulfite.
Reduction: Catalytic hydrogenation using metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
D-Ribonate: Formed through oxidation.
C-Nucleosides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
D-Ribonolactone is widely used in scientific research due to its versatility:
Mechanism of Action
D-Ribonolactone acts as an inhibitor of β-galactosidase in Escherichia coli, with a Ki of 26 mM . The inhibition mechanism involves binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition can be utilized in various biochemical assays and research applications.
Comparison with Similar Compounds
D-Gluconolactone: Another aldonolactone with a six-membered ring (δ-lactone) that is commonly used in food and pharmaceutical industries.
L-Ribonolactone: The L-isomer of D-Ribonolactone, which has similar chemical properties but different biological activities.
Uniqueness: D-Ribonolactone is unique due to its five-membered ring structure, which provides distinct reactivity and stability compared to six-membered lactones like D-Gluconolactone . Its ability to serve as a chiral pool for the synthesis of various natural products and its role as a precursor for C-nucleosides highlight its importance in both synthetic chemistry and medicinal research .
Properties
IUPAC Name |
3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863521 | |
Record name | 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-08-3 | |
Record name | D-Ribonolactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.